N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride
Description
N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride is a synthetic amine derivative featuring a fluorinated benzyl group and a methoxy-substituted propanamine backbone. This compound is structurally related to pharmacologically active amines, such as antidepressants and neuroactive agents, though its specific applications remain underexplored in publicly available literature . The hydrochloride salt form improves solubility, a critical factor for drug delivery and in vitro testing.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10;/h3-6,13H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCUGBJCBWUJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158568-96-7 | |
| Record name | Benzenemethanamine, 4-fluoro-N-(3-methoxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158568-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 3-methoxy-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The methoxypropanamine backbone contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs vary primarily in their substituents, which dictate physicochemical properties and biological interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
- Methoxy vs. Piperidine/Pyrrole Groups :
The methoxy group in the target compound likely improves water solubility compared to the piperidine (basic amine) and pyrrole (aromatic heterocycle) substituents in analogs . However, reduced lipophilicity may limit blood-brain barrier penetration relative to Fluoxetine, which has a highly lipophilic trifluoromethyl group . - Electronic Effects: The electron-donating methoxy group contrasts with Fluoxetine’s electron-withdrawing trifluoromethylphenoxy moiety. This difference could alter receptor binding kinetics, as seen in serotonin reuptake inhibitors where electron-withdrawing groups enhance affinity .
Biological Activity
N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of a fluorobenzyl group and a methoxypropanamine backbone. This unique structure enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic applications.
Chemical Structure:
- Molecular Formula: C11H16ClFNO2
- Molecular Weight: 239.7 g/mol
The mechanism of action involves the interaction of the compound with specific receptors or enzymes, primarily through the fluorobenzyl group, which increases binding affinity. The methoxypropanamine backbone contributes to the compound's stability and bioavailability, allowing for effective modulation of biological pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Dopamine Uptake Inhibition: Similar compounds have shown activity as dopamine uptake inhibitors, suggesting that this compound may also affect dopaminergic pathways .
- Potential Anticancer Activity: The compound has been investigated for its potential in cancer treatment, particularly in non-small cell lung cancer (NSCLC), where it may inhibit specific kinases involved in tumor growth and survival .
Case Studies and Research Findings
-
In Vitro Studies on NSCLC Cells:
- A study evaluated the effects of various analogues on EGFR-mutant NSCLC cells. It was found that compounds with similar structures to this compound exhibited significant anti-proliferative effects through kinase inhibition .
- The IC50 values for related compounds ranged from 1 µM to 10 µM, indicating promising potency against cancer cell lines.
- Structure-Activity Relationship (SAR):
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorobenzyl & methoxypropanamine backbone | Potential anticancer activity |
| 4-Fluorobenzylamine | Lacks methoxypropanamine backbone | Moderate binding affinity |
| 3-Methoxypropylamine | Lacks fluorobenzyl group | Lower biological activity |
Q & A
Q. What are the standard synthetic routes for N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride?
- Methodology : A common approach involves multi-step synthesis starting with condensation reactions between fluorinated benzylamines and methoxy-propanamine precursors. For example, LiAlH4 reduction of carbamate intermediates (e.g., derived from 4-fluorobenzylamine) is used to generate the propanamine backbone . Subsequent HCl salt formation is achieved via reaction with hydrogen chloride gas in anhydrous conditions. Key steps include:
- Coupling reagents : DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation .
- Purification : Column chromatography (silica gel) and recrystallization from ethanol/water mixtures .
Q. How is the compound characterized spectroscopically to confirm its structural integrity?
- Analytical Workflow :
- 1H-NMR : Assign peaks for fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), methoxy groups (δ 3.3 ppm), and propanamine backbone (δ 1.5–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+ and isotopic chlorine patterns .
- X-ray Crystallography (if crystalline): Used to resolve ambiguities in stereochemistry or salt form, as seen in cyclohexane hemisolvate analogs .
Q. What safety precautions are critical during handling and storage?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .
- Storage : In airtight containers under nitrogen at 2–8°C to avoid hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid unintended byproducts during synthesis?
- Case Study : describes an unexpected product (compound 4) due to quaternary salt formation between intermediates. To mitigate this:
- Stoichiometric Control : Use exact equivalents of reactants (e.g., 1:1 ratio of 4-fluorobenzylamine to propanamine precursors) to prevent over-alkylation .
- Catalyst Selection : Replace Raney Ni with palladium-based catalysts for selective hydrogenation, reducing debenzoylation risks .
- Reaction Monitoring : Real-time TLC or HPLC to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .
Q. What strategies resolve contradictions in fluorescence data when tracking the compound in biological systems?
- Spectrofluorometric Optimization :
- pH Adjustment : Maximal fluorescence intensity at pH 5 (due to protonation of tertiary amines enhancing quantum yield) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to minimize quenching; avoid alcohols due to H-bonding interference .
- Temperature Control : Maintain 25°C to prevent thermal degradation (ΔF intensity drops >10% at 40°C) .
Q. How can mechanistic studies explain unexpected stability under oxidative conditions?
- Experimental Design :
- Radical Scavenging Assays : Use DPPH or ABTS to test if the methoxy group acts as a radical stabilizer .
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., fluorobenzyl vs. methoxy regions) .
- Accelerated Stability Testing : Expose to H2O2 (3%) or UV light and monitor degradation via LC-MS .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding to serotonin transporters (SERT) based on structural analogs like BW723C86 .
- Docking Studies : AutoDock Vina to model interactions with 5-HT2C receptors, leveraging fluorobenzyl’s π-π stacking potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
